Ethyl 3-oxoazetidine-1-carboxylate
CAS No.: 105258-88-6
Cat. No.: VC20742306
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 105258-88-6 |
---|---|
Molecular Formula | C6H9NO3 |
Molecular Weight | 143.14 g/mol |
IUPAC Name | ethyl 3-oxoazetidine-1-carboxylate |
Standard InChI | InChI=1S/C6H9NO3/c1-2-10-6(9)7-3-5(8)4-7/h2-4H2,1H3 |
Standard InChI Key | VKIUSHWWSLISPF-UHFFFAOYSA-N |
SMILES | CCOC(=O)N1CC(=O)C1 |
Canonical SMILES | CCOC(=O)N1CC(=O)C1 |
Fundamental Properties
Chemical Identity and Structure
Ethyl 3-oxoazetidine-1-carboxylate (CAS: 105258-88-6) is characterized by a four-membered azetidine ring structure containing a nitrogen atom at position 1, a carbonyl (keto) group at position 3, and an ethyl carboxylate group attached to the nitrogen. The molecular formula of this compound is C6H9NO3, representing its composition of carbon, hydrogen, nitrogen, and oxygen atoms. The strained four-membered ring contributes significantly to the compound's reactivity, making it particularly valuable as a synthetic intermediate.
Physical Properties
The physical state of Ethyl 3-oxoazetidine-1-carboxylate at room temperature is typically a white to off-white solid. As with many heterocyclic compounds containing ester groups, it may be soluble in common organic solvents such as dichloromethane, chloroform, acetonitrile, and dimethylformamide. Its solubility in water is expected to be limited due to the presence of hydrophobic moieties, although the carbonyl and ester functional groups can participate in hydrogen bonding.
Spectroscopic Characteristics
Spectroscopic analysis of Ethyl 3-oxoazetidine-1-carboxylate would reveal distinctive features in nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. The 1H NMR spectrum would display signals corresponding to the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons adjacent to the oxygen) and the azetidine ring protons. The carbonyl groups would show characteristic strong absorption bands in the IR spectrum at approximately 1700-1750 cm-1.
Synthetic Methodologies
General Synthetic Approaches
The synthesis of Ethyl 3-oxoazetidine-1-carboxylate typically involves the formation of the strained four-membered ring structure through cyclization reactions. Various approaches have been developed to construct this compound efficiently, often starting from appropriately functionalized precursors that can undergo intramolecular cyclization under specific reaction conditions. The challenges in synthesizing azetidine derivatives generally stem from the ring strain inherent to four-membered heterocycles.
Cyclization Methods
Cyclization reactions represent one of the most common strategies for synthesizing Ethyl 3-oxoazetidine-1-carboxylate. These methods often involve the use of suitable precursors under controlled conditions to facilitate ring closure. The cyclization process typically requires careful temperature control and inert atmosphere conditions to prevent unwanted side reactions and decomposition of reaction intermediates.
Comparative Synthesis Approaches
Table 1: Comparative Analysis of Synthesis Methods for Ethyl 3-oxoazetidine-1-carboxylate
Method | Starting Materials | Key Conditions | Advantages | Limitations |
---|---|---|---|---|
Direct Cyclization | Ethyl 3-aminocrotonate derivatives | Low temperature, inert atmosphere | Good yields, straightforward procedure | Requires precise temperature control |
Ring Contraction | Five-membered ring precursors | Specialized reagents, controlled conditions | Access to specifically substituted derivatives | More complex, potentially lower yields |
Catalytic Methods | Linear precursors with functional groups | Transition metal catalysts, mild conditions | Environmentally friendly, potentially higher selectivity | Higher cost due to catalyst requirements |
Chemical Reactivity
Reactivity Profile
The reactivity of Ethyl 3-oxoazetidine-1-carboxylate is significantly influenced by its strained ring structure and the presence of multiple functional groups. The compound can participate in various reactions, including nucleophilic additions, reductions, oxidations, and ring-opening processes. The ketone functionality at position 3 serves as an electrophilic center, making it susceptible to nucleophilic attack. The carbamate group can undergo hydrolysis under appropriate conditions, leading to deprotection of the nitrogen atom.
Reduction Reactions
The carbonyl group at position 3 can be reduced using various reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol derivative. The reduction process can be controlled to achieve selective reduction of specific functional groups within the molecule.
Nucleophilic Additions
The ketone moiety at position 3 can undergo nucleophilic addition reactions with various nucleophiles, including amines, alcohols, and organometallic reagents. These reactions can lead to the formation of a wide range of functionalized azetidine derivatives with potential applications in medicinal chemistry.
Ring-Opening Reactions
The strained four-membered ring of Ethyl 3-oxoazetidine-1-carboxylate makes it susceptible to ring-opening reactions under specific conditions. Nucleophilic attack at appropriate positions can lead to ring cleavage, resulting in the formation of acyclic products that can serve as intermediates for further transformations.
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
Ethyl 3-oxoazetidine-1-carboxylate serves as a valuable synthetic intermediate in the preparation of various pharmaceutically relevant compounds. Its unique structure and reactivity profile enable the construction of complex molecular frameworks that form the basis of bioactive compounds. The compound's versatility in undergoing various transformations makes it particularly useful in diversity-oriented synthesis approaches for drug discovery.
Pharmaceutical Derivatives
A notable application of related compounds in the azetidine family can be seen in the synthesis of baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis. While baricitinib synthesis specifically utilizes tert-butyl 3-oxoazetidine-1-carboxylate as a starting material rather than the ethyl variant, this demonstrates the importance of this class of compounds in pharmaceutical development . The synthetic route to baricitinib involves several transformations of the azetidine core structure to introduce the necessary functional groups for biological activity.
Structure-Activity Relationships
The azetidine ring structure found in Ethyl 3-oxoazetidine-1-carboxylate contributes to specific conformational properties that can influence the biological activity of derivative compounds. The rigid four-membered ring constrains rotational freedom, potentially leading to improved binding interactions with biological targets such as enzymes or receptors. Additionally, the presence of carbonyl and carbamate functionalities provides opportunities for hydrogen bonding interactions with target biomolecules.
Comparative Analysis with Related Compounds
Structural Analogs
Ethyl 3-oxoazetidine-1-carboxylate belongs to a family of azetidine-based compounds that share similar structural features but differ in specific substituents. One closely related compound is tert-butyl 3-oxoazetidine-1-carboxylate, which contains a tert-butyl carbamate group instead of an ethyl carbamate. Another related compound is 1-tert-butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate, which features an additional ethyl ester group at position 2 of the azetidine ring.
Comparative Properties
Table 2: Comparative Analysis of Ethyl 3-oxoazetidine-1-carboxylate and Related Compounds
Compound | Molecular Formula | Structural Features | Key Differences | Applications |
---|---|---|---|---|
Ethyl 3-oxoazetidine-1-carboxylate | C6H9NO3 | Azetidine ring with keto group and ethyl carbamate | Base structure | Synthetic intermediate |
tert-Butyl 3-oxoazetidine-1-carboxylate | C8H13NO3 | Azetidine ring with keto group and tert-butyl carbamate | Larger protecting group, enhanced stability | Starting material for baricitinib synthesis |
1-tert-Butyl 2-ethyl 3-oxoazetidine-1,2-dicarboxylate | C11H17NO5 | Disubstituted azetidine with additional ester at position 2 | Additional functionality, increased complexity | Advanced intermediate for specialized applications |
Reactivity Differences
The reactivity patterns of these related compounds exhibit similarities due to their shared azetidine core structure, but they also display differences based on their specific substituents. The tert-butyl variant generally offers enhanced stability against hydrolysis compared to the ethyl variant due to the steric hindrance provided by the tert-butyl group. The disubstituted compound with an additional ester group at position 2 introduces further complexity to the reactivity profile, enabling selective transformations at different positions of the molecule.
Research Applications and Case Studies
Utilization in Heterocyclic Chemistry
The unique structure and reactivity of Ethyl 3-oxoazetidine-1-carboxylate make it a valuable building block in heterocyclic chemistry research. Its application extends to the synthesis of various heterocyclic systems through ring expansion, ring fusion, or other transformations. These heterocyclic products often serve as core structures in compounds with potential biological activities.
Role in Pharmaceutical Synthesis
A significant application of compounds in this class can be observed in pharmaceutical synthesis. For instance, in the development of baricitinib, tert-butyl 3-oxoazetidine-1-carboxylate serves as a key starting material . The synthetic pathway involves several transformations, including a Horner-Emmons reaction to introduce a cyano group, deprotection of the N-Boc group, and subsequent functionalization to incorporate the necessary structural elements for the final drug compound. This synthetic approach demonstrates the versatility and importance of azetidine derivatives in pharmaceutical research.
Recent Research Developments
Recent research in the field has focused on developing more efficient synthetic routes to azetidine derivatives and exploring their potential applications in medicinal chemistry. Advances in catalytic methods, flow chemistry, and green chemistry approaches have contributed to improved synthesis procedures for these compounds. Additionally, the exploration of azetidine-based compounds in drug discovery continues to yield promising results in various therapeutic areas.
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